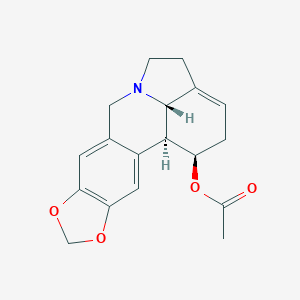

![molecular formula C8H9NO4S B084099 4-[(Methylamino)sulfonyl]benzoic acid CAS No. 10252-63-8](/img/structure/B84099.png)

4-[(Methylamino)sulfonyl]benzoic acid

Descripción general

Descripción

Synthesis Analysis

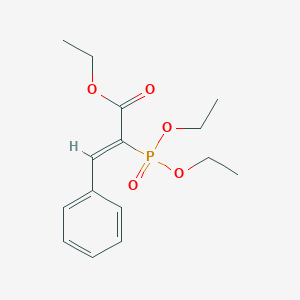

The synthesis of 4-[(Methylamino)sulfonyl]benzoic acid and related derivatives involves several steps, including the reaction of sulfonyl chloride with amines and subsequent purification processes. Yin (2002) introduced a convenient preparation method starting from 4-methylbenzenesulfonyl chloride, which involves reduction, methylation, oxidation, and purification steps, achieving high purity and yield suitable for large-scale production (Yin, 2002).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those related to 4-[(Methylamino)sulfonyl]benzoic acid, has been elucidated using X-ray diffraction (XRD) and density functional theory (DFT) studies. Sarojini et al. (2012) performed a detailed structural analysis using DFT and XRD, revealing the compound's crystalline structure and stability arising from hyperconjugative interactions and charge delocalization (Sarojini et al., 2012).

Chemical Reactions and Properties

The sulfonamide group is pivotal in the chemical reactivity of 4-[(Methylamino)sulfonyl]benzoic acid derivatives, enabling a broad spectrum of chemical transformations. Baumgarth et al. (1997) explored the synthesis of benzoylguanidines as Na+/H+ exchanger inhibitors, demonstrating the compound's versatility in synthesizing biologically active molecules (Baumgarth et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and thermal stability, are essential for the practical application of 4-[(Methylamino)sulfonyl]benzoic acid. The study by Sarojini et al. (2013) on another sulfonamide compound provides insights into these aspects through thermal analysis, indicating the general stability and behavior of sulfonamide derivatives under various conditions (Sarojini et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with metals and suitability as a spectrophotometric reagent, are critical for understanding the compound's applications. Wada et al. (1982) synthesized 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid derivatives for the selective spectrophotometric determination of cobalt, showcasing the compound's utility in analytical chemistry (Wada et al., 1982).

Aplicaciones Científicas De Investigación

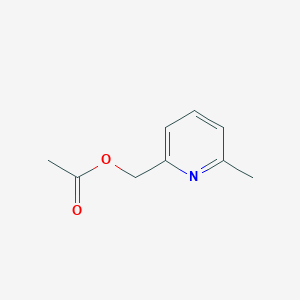

Chemical Synthesis and Derivatives

4-[(Methylamino)sulfonyl]benzoic acid and its derivatives have been extensively studied in chemical synthesis. For instance, Choudhury and Dureja (1996) found that methylation of chlorimuron-ethyl, a derivative of 4-[(Methylamino)sulfonyl]benzoic acid, results in various products including 2-aminomethyl sulfonyl benzoic acid and ethyl-2-[N,N-dimethylamino) sulfonyl] benzoate (Choudhury & Dureja, 1996).

Pharmaceutical Applications

In the pharmaceutical field, Baumgarth, Beier, and Gericke (1997) explored benzoylguanidines as Na+/H+ exchanger inhibitors, which are crucial for treating acute myocardial infarction. They synthesized derivatives using 4-chloro- and 4-fluoro-2-methylbenzoic acids, among others, and found that the methylsulfonyl group, related to 4-[(Methylamino)sulfonyl]benzoic acid, plays a significant role in the compound's efficacy (Baumgarth et al., 1997).

Enzyme Inhibition

Abdoli, Bozdağ, Angeli, and Supuran (2018) reported that benzamides incorporating 4-sulfamoyl moieties, derived from 4-sulfamoyl benzoic acid, are effective inhibitors of human carbonic anhydrase, which is crucial in various physiological functions (Abdoli et al., 2018).

Green Chemistry

Almarhoon, Soliman, Ghabbour, and El‐Faham (2019) focused on eco-friendly synthesis methods, where they utilized 4-((4-methylphenyl)sulfonamido)benzoic acid, a compound related to 4-[(Methylamino)sulfonyl]benzoic acid, for synthesizing sulfonamide and sulfonate carboxylic acid derivatives (Almarhoon et al., 2019).

Crystallography and Molecular Structure

The molecular structure of derivatives of 4-[(Methylamino)sulfonyl]benzoic acid has been a subject of interest. Azumaya, Kato, Yokoyama, Yokozawa, Imabeppu, Watanabe, and Takayanagi (2003) reported on the folded structure of a cyclic hexamer of 4-(methylamino)benzoic acid, providing insights into its crystallographic properties (Azumaya et al., 2003).

Spectrophotometry

Wada, Ishizuki, and Nakagawa (1982) utilized derivatives of 4-[(Methylamino)sulfonyl]benzoic acid in spectrophotometric methods for determining cobalt, indicating its application in analytical chemistry (Wada et al., 1982).

Safety and Hazards

Propiedades

IUPAC Name |

4-(methylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOYGUDKABVANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333440 | |

| Record name | 4-[(methylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Methylamino)sulfonyl]benzoic acid | |

CAS RN |

10252-63-8 | |

| Record name | 4-[(methylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

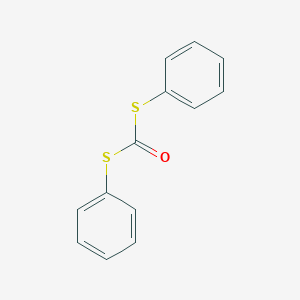

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)